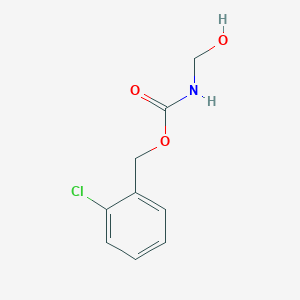![molecular formula C12H13BrO2S B14241143 Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- CAS No. 396728-95-3](/img/structure/B14241143.png)
Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 6-bromo-1-cyclohexen-1-yl group and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- typically involves the bromination of cyclohexene followed by sulfonylation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The sulfonylation step involves the reaction of the brominated cyclohexene with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially yielding dehalogenated or desulfonylated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Dehalogenated or desulfonylated derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific context of its application.
類似化合物との比較
- Benzene, [(cyclohex-1-en-1-yl)methyl]-
- Benzene, [(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]-
Comparison: Compared to similar compounds, Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The sulfonyl group also adds to its versatility, making it a valuable compound for various synthetic and industrial processes.
特性
CAS番号 |
396728-95-3 |
|---|---|
分子式 |
C12H13BrO2S |
分子量 |
301.20 g/mol |
IUPAC名 |
(6-bromocyclohexen-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C12H13BrO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,9,11H,4-5,8H2 |
InChIキー |
WKRMJIFRDFRBHC-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C(C1)Br)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



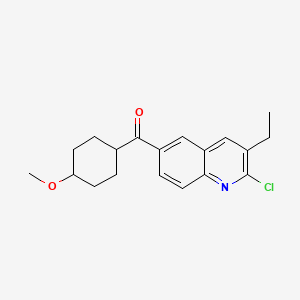
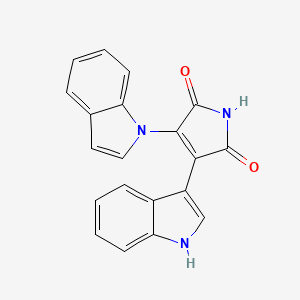
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
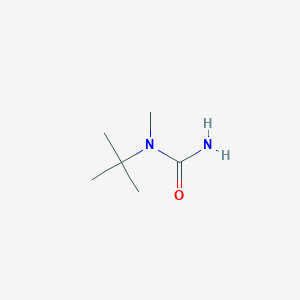
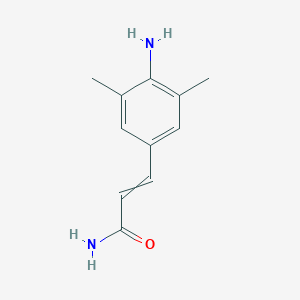

![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
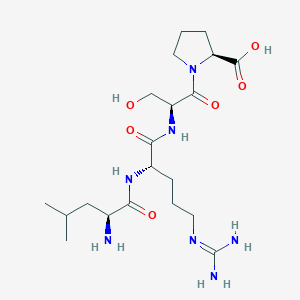

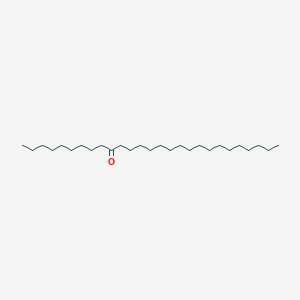
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
